molecular formula C8H14ClNO2 B2575510 5-Azaspiro[3.4]octane-6-carboxylic acid hydrochloride CAS No. 2413866-73-4

5-Azaspiro[3.4]octane-6-carboxylic acid hydrochloride

Cat. No.: B2575510
CAS No.: 2413866-73-4
M. Wt: 191.66
InChI Key: FWDYSHUATQNBEN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 5-azaspiro[3.4]octane-6-carboxylic acid hydrochloride follows IUPAC guidelines for spirocyclic compounds. The base structure comprises a bicyclic system where two rings share a single carbon atom (spiro carbon). The larger ring is a five-membered azacycle (containing nitrogen), while the smaller ring is a four-membered hydrocarbon. The carboxylic acid substituent is located at position 6 of the azaspiro system, and the hydrochloride salt forms through protonation of the secondary amine.

Key identifiers include:

Property Value
IUPAC Name This compound
CAS Registry Number 2413866-73-4
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.65 g/mol
EC Number Not formally assigned

The numbering prioritizes the nitrogen-containing ring, with the spiro carbon bridging positions 1 (azacycle) and 5 (hydrocarbon ring). The “azaspiro” descriptor explicitly denotes the presence of nitrogen in the bicyclic framework.

Molecular Geometry and Spirocyclic Architecture

The compound’s geometry is defined by its spiro[3.4]octane core, which imposes significant steric constraints. Key structural features include:

  • Spiro Junction : The shared spiro carbon (C5) adopts a tetrahedral geometry, with bond angles of approximately 109.5° between the two rings.
  • Ring Strain : The four-membered hydrocarbon ring exhibits angle strain (≈90° internal angles), while the five-membered azacycle adopts an envelope conformation to alleviate torsional strain.
  • Carboxylic Acid Orientation : The -COOH group at position 6 projects axially relative to the azacycle, creating a distinct chiral center.

Computational models (DFT-B3LYP/6-311+G(d,p)) predict the following bond parameters:

Bond Length (Å) Angle (°)
N1–C2 1.47 C5–N1–C2: 108.3
C5–C6 (spiro) 1.54 C5–C6–C7: 92.1
C6–COOH 1.52 O=C–O–H: 120.5

The hydrochloride salt stabilizes the protonated amine (N1–H⁺), which participates in intramolecular hydrogen bonding with the carbonyl oxygen (O=C–O–H⋯N⁺), further rigidifying the structure.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction data for this compound remains unpublished. However, analogous spirocyclic hydrochlorides (e.g., 5-oxa-2-azaspiro[3.4]octane hydrochloride) reveal:

  • Unit Cell Parameters : Monoclinic symmetry (space group P2₁/c) with a = 8.23 Å, b = 11.45 Å, c = 12.78 Å, β = 97.5°.
  • Hydrogen Bonding : N⁺–H⋯Cl⁻ interactions (2.89–3.12 Å) dominate the crystal lattice, while O–H⋯O bonds (2.65 Å) stabilize carboxylate moieties.

Conformational flexibility is limited due to the spiro framework. Nuclear Overhauser Effect (NOE) spectroscopy indicates restricted rotation about the C5–C6 bond, with an energy barrier of ≈25 kcal/mol for ring puckering. Variable-temperature NMR studies (298–373 K) show no evidence of ring-opening or decarboxylation, confirming thermal stability up to 100°C.

Comparative Structural Analysis with Related Azaspiro Compounds

The structural uniqueness of this compound becomes evident when compared to analogs:

Compound Key Structural Differences Impact on Properties
6-Azaspiro[2.5]octane-1-carboxylic acid Smaller (2.5) spiro system; carboxylic acid at position 1 Higher ring strain; reduced solubility
2-Oxa-6-azaspiro[3.3]heptane Oxygen replaces carbon in one ring; smaller bicyclic core Enhanced polarity; lower logP (−1.2)
5-Oxa-2-azaspiro[3.4]octane hydrochloride Ether linkage in place of CH₂; different protonation site Weaker hydrogen bonding; higher mp (215°C)

The [3.4] ring fusion in the target compound balances strain and functionality:

  • The five-membered azacycle minimizes angle strain compared to smaller rings.
  • The carboxylic acid group provides a handle for further derivatization, unlike simpler azaspiroamines.
  • The hydrochloride salt improves crystallinity relative to free-base analogs, facilitating purification.

Properties

IUPAC Name

5-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)6-2-5-8(9-6)3-1-4-8;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAPYURGXAQYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.4]octane-6-carboxylic acid hydrochloride typically involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. One common method includes the reaction of a cyclopentanone derivative with an amine under acidic conditions to form the spirocyclic structure. The reaction conditions often involve the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at reactive sites, particularly at the nitrogen atom or the carboxylic acid group.

Bromination and Cyclization

In one synthesis route, ethyl acetoacetate reacts with 1,2-dibromoethane to form a cyclopropane intermediate. Bromination of the acetyl group followed by cyclization with benzylamine yields 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane, a precursor to spirocyclic derivatives .

StepReagents/ConditionsProduct
11,2-dibromoethane, baseEthyl 1-acetyl-1-cyclopropanecarboxylate
2BromineEthyl 1-bromoacetyl-1-cyclopropanecarboxylate
3Benzylamine, cyclization5-Benzyl-4,7-dioxo-5-azaspiro[2.4]heptane

Deprotection of Amine Groups

The hydrochloride salt can undergo deprotection under acidic conditions to regenerate the free amine, enabling further functionalization .

Carboxylation Reactions

The compound participates in carboxylation to form derivatives with enhanced solubility or biological activity.

Direct Carboxylation with CO₂

Reaction with CO₂ in the presence of sec-butyllithium (sec-BuLi) and tetramethylethylenediamine (TMEDA) introduces additional carboxylic acid groups. This method achieves a 69% yield for N-Boc-protected spiro prolines .

ReagentsConditionsYieldProduct
CO₂, sec-BuLi, TMEDA-78°C → RT, 48 hrs69%N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid

Cyclization and Ring Expansion

The spirocyclic framework facilitates ring-expansion reactions.

Spiro Ring Formation

Cyclopropane intermediates react with amines to form azaspiro structures. For example, benzylamine induces cyclization to generate 5-azaspiro[2.4]heptane derivatives .

Antibacterial Activity

Derivatives of 5-azaspiro[3.4]octane exhibit potent antibacterial effects.

In Vitro MIC Values

A study comparing spirocyclic derivatives against ESKAPE pathogens revealed:

CompoundMIC (mg/mL)Target Pathogens
5-Azaspiro[3.4]octane-6-carboxylic acid derivatives1–10Enterobacter cloacae, Staphylococcus aureus
N-Boc-protected analogs>10Pseudomonas aeruginosa

The mechanism likely involves disruption of bacterial cell wall synthesis .

Comparison with Analogous Compounds

Structural modifications significantly alter reactivity and biological activity:

CompoundStructural FeatureKey Difference
5-Azaspiro[3.4]octane-6-carboxylic acidHCl salt, spiro[3.4]Enhanced solubility
2-Oxa-5-azaspiro[3.4]octaneOxygen atom in ringAltered receptor interactions
8,8-Difluoro-5-azaspiro[3.4]octaneFluorine substituentsIncreased lipophilicity

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of potential drug candidates. It has been explored for its role in developing agents that target the central nervous system (CNS). Specifically, studies indicate that derivatives of 5-Azaspiro[3.4]octane-6-carboxylic acid can act as ligands for neurotransmitter receptors, which may lead to new treatments for neurological disorders .

Case Study: CNS Active Agents

  • Objective : To investigate the efficacy of 5-Azaspiro[3.4]octane derivatives as CNS modulators.
  • Findings : Compounds derived from this scaffold have shown promise in modulating neurotransmitter systems, indicating potential therapeutic applications in treating anxiety and depression.

Biological Research

In biological research, 5-Azaspiro[3.4]octane-6-carboxylic acid hydrochloride is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with specific molecular targets allows researchers to explore biochemical pathways and develop inhibitors for various enzymes involved in disease processes.

Case Study: Enzyme Inhibition

  • Objective : To evaluate the inhibitory effects of 5-Azaspiro[3.4]octane derivatives on specific enzymes.
  • Findings : Certain derivatives exhibited strong inhibitory activity against enzymes implicated in cancer progression, suggesting a potential role in cancer therapy.

Synthesis of Complex Organic Molecules

The compound is widely used as a building block in organic synthesis, particularly in creating complex organic molecules for pharmaceuticals and agrochemicals. Its spirocyclic structure provides a versatile framework for further functionalization and modification .

Synthesis Pathways

  • Method 1 : Multi-step organic reactions that construct the spirocyclic framework.
  • Method 2 : Functionalization reactions leading to derivatives with enhanced biological activities.

Industrial Applications

In addition to its applications in research and medicine, this compound is also used in the production of specialty chemicals and materials with unique properties. Its chemical versatility allows it to be tailored for specific industrial needs.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Oxa-5-azaspiro[3.4]octaneContains an oxygen atom within the spiro cyclePotentially different receptor interactions
5-Azaspiro[3.4]octan-7-olHydroxyl group presentMay exhibit different solubility properties
8,8-Difluoro-5-azaspiro[3.4]octaneTwo fluorine atoms presentEnhanced lipophilicity and potential pharmacokinetic advantages
8-Azaspiro[3.5]nonaneDifferent spirocyclic arrangementVariations in biological activity profiles

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Spiro Ring Size : Smaller spiro systems (e.g., [2.4] in heptane derivatives) increase strain but enhance conformational restriction compared to larger systems (e.g., [4.5] in decane derivatives).
  • Synthesis Efficiency : The target compound achieves a high yield (90%) during Boc deprotection, outperforming intermediates like 3a (69% yield for 4-azaspiro[2.4]heptane-5-carboxylic acid) .

Physicochemical and Spectral Comparisons

NMR Spectral Data
  • 5-Azaspiro[3.4]octane-6-carboxylic acid HCl :

    • ¹H NMR (DMSO-d₆) : δ 13.92 (s, COOH), 10.40 (s, NH), 4.27 (t, J = 8.2 Hz, CH), 1.88–1.72 ppm (m, cyclopropane protons) .
    • ¹³C NMR : δ 170.48 (COOH), 65.74 (spiro carbon), 34.10–13.98 ppm (aliphatic carbons) .
  • 4-Azaspiro[2.4]heptane-5-carboxylic acid (3a) :

    • ¹H NMR (CDCl₃) : δ 4.49 (s, CH), 0.51 ppm (cyclopropane protons) .
    • ¹³C NMR : δ 80.56 (Boc carbonyl), 60.76 (spiro carbon) .

Insight : The cyclopropane protons in smaller spiro systems (e.g., [2.4]) resonate upfield (δ 0.51 ppm) compared to larger systems, reflecting increased ring strain.

Thermal Stability

The target compound’s melting point (177–180°C ) exceeds typical values for simple carboxylic acid hydrochlorides, suggesting strong crystalline packing due to spirocyclic rigidity.

Functional Implications :

  • Spiro[3.4] systems balance strain and synthetic accessibility, making them preferred over highly strained [2.4] systems.
  • Substituents (e.g., fluorine, hydroxyl) modulate bioavailability and target engagement .

Biological Activity

5-Azaspiro[3.4]octane-6-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure : The compound is characterized by a spirocyclic structure, which is known to influence its biological properties. The presence of the azaspiro moiety contributes to its interaction with various biological targets.

Molecular Formula : C8_8H14_{14}ClN\O2_2
Molecular Weight : 191.66 g/mol

Biological Activity

This compound exhibits various biological activities, primarily through its role as an inhibitor of autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA). LPA has been implicated in numerous physiological and pathological processes, including cancer progression, inflammation, and fibrosis.

  • Inhibition of Autotaxin :
    • ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA, which activates several G protein-coupled receptors (LPA1-LPA6). These receptors are involved in signaling pathways that regulate cell proliferation, survival, and migration .
    • By inhibiting ATX, this compound reduces LPA levels, thereby mitigating its effects on tumor growth and metastasis .
  • Impact on Cancer Cells :
    • Excessive LPA production is associated with increased angiogenesis and tumor cell survival. Inhibition of ATX leads to decreased LPA concentration, which can reduce vascular endothelial growth factor (VEGF) levels and inhibit tumor progression .
    • Studies have shown that compounds targeting the ATX-LPA signaling pathway can effectively suppress drug-resistant tumors .

Synthesis and Derivatives

Research has focused on the synthesis of this compound and its derivatives for enhanced biological activity:

  • A concise synthetic route was developed that allows for multigram-scale production while maintaining high yields .
  • Variations in the compound's structure have been explored to optimize its pharmacological properties .

Case Studies

  • Antitumor Activity :
    • In vitro studies demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines by modulating the ATX-LPA signaling pathway .
    • Animal models have shown promise in reducing tumor size when treated with this compound, highlighting its potential as a therapeutic agent in oncology .
  • Fibrosis and Inflammation :
    • The compound's ability to inhibit ATX also positions it as a candidate for treating fibrotic diseases and inflammatory conditions, where LPA plays a critical role in disease progression .

Data Summary Table

Biological Activity Mechanism References
Inhibition of AutotaxinReduces LPA production
Antitumor effectsSuppresses tumor cell proliferation
Potential treatment for fibrosisModulates inflammatory pathways
Synthesis efficiencyHigh yield synthesis methods

Q & A

Q. What is the optimal procedure for synthesizing 5-azaspiro[3.4]octane-6-carboxylic acid hydrochloride from its N-Boc protected precursor?

The compound is synthesized by dissolving the N-Boc precursor in dioxane, adding a 3-fold excess of 4M HCl in dioxane, and stirring for 8 hours at room temperature. The product is precipitated with methyl tert-butyl ether (MTBE), filtered, washed with MTBE, and air-dried, yielding 90% as a white powder. This method ensures efficient deprotection and salt formation .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

Key methods include:

  • 1H/13C NMR spectroscopy to confirm structural integrity (e.g., δ 13.92 ppm for carboxylic acid proton, δ 170.48 ppm for carbonyl carbon) .
  • LCMS to verify molecular ion peaks ([M - Cl]+ at m/z 156.4) .
  • Elemental analysis to validate stoichiometry (e.g., C 50.01% vs. calculated 50.14%) .

Q. How can researchers confirm complete removal of the Boc protecting group during synthesis?

Successful deprotection is confirmed by:

  • Absence of Boc-related signals in 1H NMR (e.g., tert-butyl group at ~1.4 ppm).
  • LCMS data showing the expected molecular ion ([M - Cl]+) without Boc mass increments .

Advanced Research Questions

Q. What experimental strategies address discrepancies in elemental analysis results (e.g., minor deviations in carbon/nitrogen content)?

Deviations (e.g., C 50.01% vs. 50.14%) may arise from residual solvents or hygroscopicity. Mitigation strategies include:

  • Extended drying under vacuum.
  • Karl Fischer titration to quantify water content.
  • Re-crystallization from anhydrous solvents to improve purity .

Q. How does the spirocyclic architecture influence conformational stability in solution?

The spiro[3.4]octane system imposes restricted rotation, evidenced by:

  • Distinct splitting patterns in NMR (e.g., triplet at δ 4.27 ppm for the proton adjacent to the spiro center).
  • Coupling constants (J = 8.2 Hz) indicating rigid chair-like conformations in the cyclohexane moiety .

Q. What challenges arise in interpreting the 1H NMR spectrum due to dynamic ring puckering?

Ring puckering in the azaspiro system causes:

  • Complex splitting patterns (e.g., δ 2.58–2.26 ppm multiplet from axial-equatorial proton exchanges).
  • Broadened signals for NH and OH protons (δ 10.40–13.92 ppm) due to hydrogen bonding. Optimize by using DMSO-d6 to slow exchange rates .

Q. How does this compound’s reactivity differ from non-spirocyclic α-proline derivatives in peptide coupling reactions?

The spirocyclic structure increases steric hindrance at the α-carbon, potentially reducing coupling efficiency. Pre-activation with HATU or DMTMM and extended reaction times (12–24 hours) are recommended for amide bond formation .

Methodological Design Considerations

Q. What factorial design parameters should be prioritized when optimizing reaction conditions for scale-up?

Key variables include:

  • HCl stoichiometry (3-fold excess ensures complete deprotection).
  • Solvent ratio (dioxane:MTBE affects precipitation kinetics).
  • Stirring duration (≥8 hours for maximal yield). Use a 2^3 factorial design to assess interactions .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by:

  • Storing samples at 4°C (dry), 25°C/60% RH, and 40°C/75% RH.
  • Monitoring via HPLC purity, NMR integrity, and moisture uptake over 6 months. The hydrochloride salt is expected to exhibit superior stability in dry, low-temperature conditions .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound in drug discovery?

Molecular dynamics simulations can model:

  • Conformational flexibility of the spiro system.
  • Hydrogen-bonding interactions with biological targets (e.g., enzymes requiring rigid proline mimics). Pair with docking studies to predict binding affinities .

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